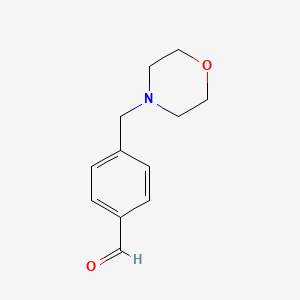

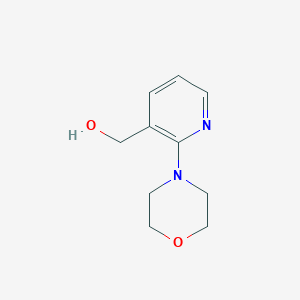

4-(Morpholinomethyl)benzaldehyde

Vue d'ensemble

Description

4-(Morpholinomethyl)benzaldehyde is a chemical compound with the molecular formula C12H15NO2 . It is used in laboratory chemicals and potentially in the production of pharmaceutical intermediates .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to a morpholine ring via a methylene bridge, with an aldehyde group on the benzene ring . The molecular weight is approximately 205.253 Da .Physical And Chemical Properties Analysis

This compound is a solid substance with a melting point range of 53 - 56 °C .Applications De Recherche Scientifique

Catalytic Applications

4-(Morpholinomethyl)benzaldehyde plays a role in chemoselective catalytic reactions. For instance, its derivatives, like morpholinone- and piperidinone-derived triazolium salts, have been shown to catalyze highly chemoselective cross-benzoin reactions between various aldehydes, achieving high yields with minimal catalytic loadings (Langdon et al., 2014).

Synthesis of Heterocyclic Compounds

This compound is utilized in the synthesis of heterocyclic compounds, such as tetrahydroisoquinolines and 5-aryloxazolidines. These intermediates are useful in creating compounds with potential medicinal applications, demonstrating moderate to excellent antimalarial and antiproliferative activities (Moshkin & Sosnovskikh, 2013; Jarrahpour et al., 2015).

Antimalarial and Antiproliferative Activities

Schiff bases of morpholine, synthesized from this compound, have shown significant antimalarial properties against P. falciparum and potent antiproliferative activities against certain leukemia-derived cell lines (Jarrahpour et al., 2015).

Organic Synthesis and Catalysis

This compound derivatives are key in various organic synthesis processes and catalytic reactions. They are used in the preparation of thioamides, enamines, and morpholinium ionic liquids, contributing to advances in heterogeneous catalysis and organic reaction methodologies (Agnimonhan et al., 2012; Barluenga et al., 1990; Pernak et al., 2011).

Pharmaceutical Research

In pharmaceutical research, this compound is instrumental in synthesizing various compounds with potential therapeutic applications. These include novel morpholine derivatives with antibacterial properties and benzofuran-morpholinomethyl-pyrazoline hybrids, which show vasorelaxant properties (Alekhya et al., 2020; Hassan et al., 2014).

Safety and Hazards

Mécanisme D'action

Target of Action

Morpholines are frequently found in biologically active molecules and pharmaceuticals .

Mode of Action

It’s known that morpholine derivatives can interact with various targets due to the improvement in pharmacokinetic properties they can confer .

Biochemical Pathways

Morpholine derivatives have been synthesized demonstrating a great potentiality in the treatment of various conditions, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

The morpholine scaffold has been extensively utilized by the pharmaceutical industry in drug design, often because of the improvement in pharmacokinetic properties it can confer .

Result of Action

Morpholine derivatives have demonstrated potential in the treatment of inflammatory diseases, pain or migraine, asthma, and emesis .

Action Environment

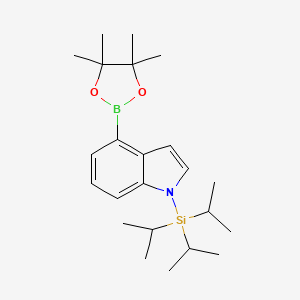

The success of suzuki–miyaura coupling, a common reaction in the synthesis of such compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Propriétés

IUPAC Name |

4-(morpholin-4-ylmethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-10-12-3-1-11(2-4-12)9-13-5-7-15-8-6-13/h1-4,10H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMAHWHPUXGNVBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383718 | |

| Record name | 4-(morpholinomethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82413-63-6 | |

| Record name | 4-(morpholinomethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

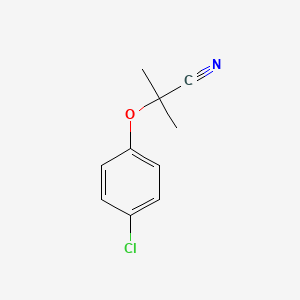

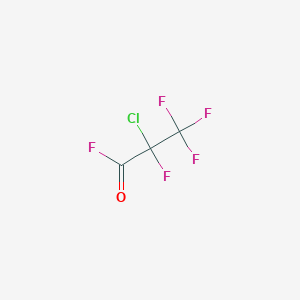

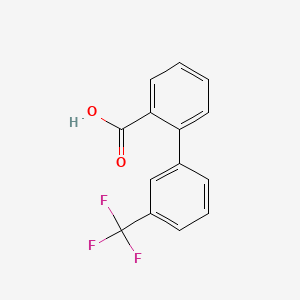

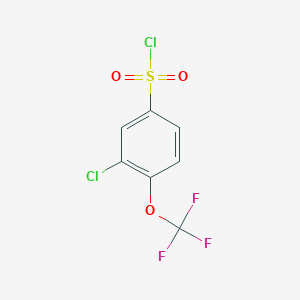

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloropyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B1596777.png)